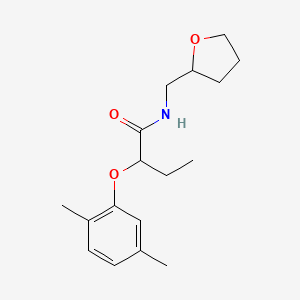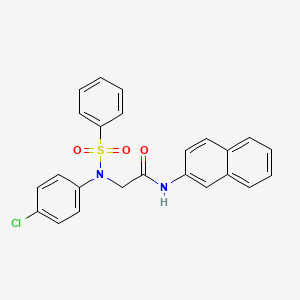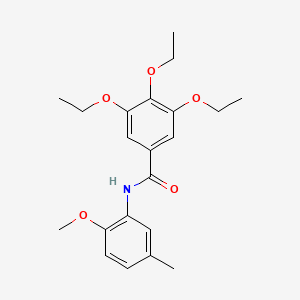![molecular formula C21H14FN3OS2 B5966084 N-({[3-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-3-fluorobenzamide](/img/structure/B5966084.png)
N-({[3-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-3-fluorobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-({[3-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-3-fluorobenzamide, also known as BF-168, is a chemical compound that has gained significant attention in the field of scientific research. This compound has been studied extensively for its potential applications in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
科学研究应用
N-({[3-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-3-fluorobenzamide has been studied extensively for its potential applications in the treatment of various diseases. One of the most promising applications of this compound is in the treatment of cancer. Studies have shown that N-({[3-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-3-fluorobenzamide has potent anti-cancer activity against a wide range of cancer cell lines, including breast cancer, lung cancer, and colon cancer.
In addition to its anti-cancer activity, N-({[3-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-3-fluorobenzamide has also been studied for its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Studies have shown that N-({[3-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-3-fluorobenzamide has neuroprotective effects and can prevent the formation of amyloid beta plaques, which are a hallmark of Alzheimer's disease.
作用机制
The mechanism of action of N-({[3-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-3-fluorobenzamide is not fully understood, but studies have suggested that it works by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. In addition, N-({[3-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-3-fluorobenzamide has been shown to modulate certain signaling pathways that are involved in the development of neurodegenerative diseases.
Biochemical and Physiological Effects
N-({[3-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-3-fluorobenzamide has been shown to have a number of biochemical and physiological effects. Studies have shown that it can induce apoptosis, or programmed cell death, in cancer cells. In addition, N-({[3-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-3-fluorobenzamide has been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed, and is necessary for the growth and spread of cancer cells.
实验室实验的优点和局限性
N-({[3-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-3-fluorobenzamide has a number of advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has been shown to have potent anti-cancer and neuroprotective activity. However, there are also some limitations to its use in lab experiments. For example, it may not be effective against all types of cancer cells, and its mechanism of action is not fully understood.
未来方向
There are many future directions for research on N-({[3-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-3-fluorobenzamide. One area of research is to further elucidate its mechanism of action, in order to better understand how it works and to identify potential targets for drug development. Another area of research is to explore its potential applications in the treatment of other diseases, such as infectious diseases and autoimmune diseases. Finally, there is a need for further studies to evaluate the safety and efficacy of N-({[3-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-3-fluorobenzamide in preclinical and clinical trials, in order to determine its potential as a therapeutic agent.
合成方法
N-({[3-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-3-fluorobenzamide can be synthesized through a multi-step process that involves the condensation of 3-(1,3-benzothiazol-2-yl) aniline with 3-fluorobenzoyl isothiocyanate. The resulting product is then purified and characterized using various analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
属性
IUPAC Name |
N-[[3-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl]-3-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14FN3OS2/c22-15-7-3-5-13(11-15)19(26)25-21(27)23-16-8-4-6-14(12-16)20-24-17-9-1-2-10-18(17)28-20/h1-12H,(H2,23,25,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZUCWWQZDXUQJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC(=CC=C3)NC(=S)NC(=O)C4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14FN3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-fluoro-2-{1-[(5-{[(6-methyl-3-pyridinyl)oxy]methyl}-3-isoxazolyl)carbonyl]-2-pyrrolidinyl}-1H-benzimidazole](/img/structure/B5966003.png)


![3-(4-fluorophenyl)-N-methyl-N-({1-[2-(2-methylphenyl)ethyl]-3-piperidinyl}methyl)propanamide](/img/structure/B5966021.png)
![4-{4-[(4-benzyl-1-piperidinyl)sulfonyl]benzyl}-6-methyl-3(2H)-pyridazinone](/img/structure/B5966028.png)
![2-butyryl-7-(3,4-difluorobenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5966035.png)
![5-(3-fluorophenyl)-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole](/img/structure/B5966042.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(4-ethoxyphenyl)-N~1~-phenylglycinamide](/img/structure/B5966047.png)
![2-(4-bromophenoxy)-N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B5966053.png)

![2-[1-cyclohexyl-4-(cyclopropylmethyl)-2-piperazinyl]ethanol](/img/structure/B5966070.png)
![N'-[(4-bromo-3-methylphenoxy)acetyl]-3-chlorobenzohydrazide](/img/structure/B5966077.png)
![2-bromo-4-({[4-(4-chlorobenzyl)-1-piperazinyl]imino}methyl)-6-methoxyphenol](/img/structure/B5966085.png)
![1-(methoxyacetyl)-4-(2-{[4-(methoxymethyl)-1-piperidinyl]carbonyl}phenoxy)piperidine](/img/structure/B5966095.png)